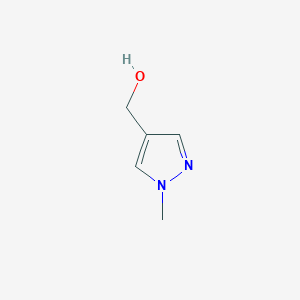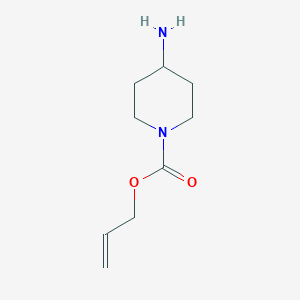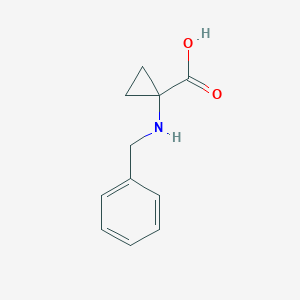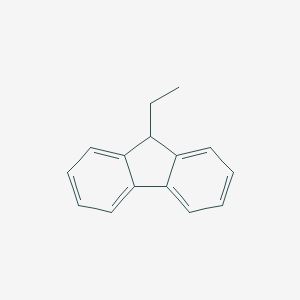
9-Ethyl-9H-fluorene
概要
説明
Synthesis Analysis
The synthesis of 9-Ethyl-9H-fluorene derivatives can be accomplished through various methodologies. One effective method involves the Pd(0)-catalyzed cross-coupling reaction of 1,1-diboronates with 2,2'-dibromobiphenyls, providing a straightforward and high-yield approach to 9H-fluorene derivatives (Xu et al., 2015). Another synthesis route uses sodium ethoxide/alcohol solution as a catalyst and 1,3-disther as material for the hydromethylation of fluorene, leading to the formation of 9,9-bis(hydromethyl) fluorene (Yan, 2003).
Molecular Structure Analysis
The molecular structure of 9-Ethyl-9H-fluorene derivatives exhibits interesting features. For instance, the fluorene ring system is generally planar, and substituent groups can influence the overall molecular conformation. Studies have shown that the ethoxycarbonyl ethyl groups in certain derivatives display extended conformations and are nearly perpendicular to the fluorene plane, highlighting the structural diversity within this class of compounds (Hu et al., 2006).
Chemical Reactions and Properties
9-Ethyl-9H-fluorene and its derivatives participate in various chemical reactions, reflecting their versatile chemical properties. Structural modifications through reactions such as reduction, cycloaddition, and cross-coupling have been extensively studied. For example, the reduction of 9-(Diphenylmethylidene)fluorene by sodium metal leads to significant structural changes, including the formation of sheets of hydrocarbon dianions connected by sodium(diethylether) links, which demonstrates the reactivity of fluorene derivatives toward reductive conditions (Bock et al., 1992).
Physical Properties Analysis
The physical properties of 9-Ethyl-9H-fluorene derivatives, such as solubility, melting points, and crystal structures, are influenced by the nature of the substituents and the overall molecular architecture. The crystallographic analysis of certain derivatives reveals that the fluorene ring system's planarity and the substituents' orientations significantly affect the compounds' physical properties, including intermolecular interactions and crystalline packing patterns (Hu et al., 2006).
Chemical Properties Analysis
The chemical properties of 9-Ethyl-9H-fluorene derivatives are characterized by their stability, reactivity, and electronic characteristics. These compounds exhibit a range of behaviors in chemical reactions, including electrophilic and nucleophilic reactions, highlighting their utility in organic synthesis. The electronic properties, such as π-conjugation and electron distribution, play a crucial role in determining their reactivity and potential applications in materials science (Xu et al., 2015).
科学的研究の応用
Materials Science and Drug Discovery
Fluorene and fluorenone derivatives, like 9-Ethyl-9H-fluorene, have been synthesized and incorporated into diverse and complex derivatives for applications in materials science and drug discovery (Dömling, Neochoritis, Lei, Thomaidi, & Angeli, 2021).
Light-Emitting Devices
A study presents a synthetic route to 9,9-dioctyl-9H-fluorene, useful in light-emitting devices with minimal green emission due to fluorenone formation (Cho, Grimsdale, Jones, Watkins, & Holmes, 2007).
Greener Synthesis Methods
A greener, non-hazardous method for alkylating 9H-fluorene using primary and secondary alcohols has been demonstrated, with water as a by-product, suggesting potential applications in environmentally friendly synthesis (Shaikh, Agalave, Ubale, & Gnanaprakasam, 2020).
Functionalization for Novel Derivatives
The functionalization of 9-methylene position in fluorene to create novel derivatives, like 9-[cyano(ethynyl)methylene]fluorene, has been explored (Wong, Lu, Choi, & Lin, 2003).
Aerobic Oxidation for Synthesis
An aerobic oxidation method using graphene-supported KOH composite for the synthesis of 9-fluorenones from 9H-fluorenes has been developed, offering a cost-effective, environmentally friendly synthesis approach (Zhang, Ji, Su, Weeks, Zhang, & Deng, 2013).
Restricted Rotation Studies
Research on 9-(2-alkylphenyl)fluorene derivatives shows restricted rotation about the C9-Car bond, important in understanding molecular dynamics (Nakamura, Nakamura, & Ōki, 1977).
Photostability in Polymers
A study on 9-Alkylidene-9H-Fluorene-Containing Polymers showed potential for high-efficiency polymer solar cells, emphasizing the importance of 9H-fluorene derivatives in renewable energy technologies (Du, Li, Li, Chen, Bo, Veit, Ma, Wuerfel, Zhu, Hu, & Zhang, 2011).
Safety And Hazards
特性
IUPAC Name |
9-ethyl-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-2-11-12-7-3-5-9-14(12)15-10-6-4-8-13(11)15/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBCCEYJCKGWIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10872977 | |
| Record name | 9-Ethyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Ethyl-9H-fluorene | |
CAS RN |
2294-82-8, 65319-49-5 | |
| Record name | 9-Ethylfluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2294-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Ethyl-9H-fluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002294828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Fluorene, ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065319495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Ethyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10872977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-ethyl-9H-fluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-ETHYL-9H-FLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN0073G1C0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

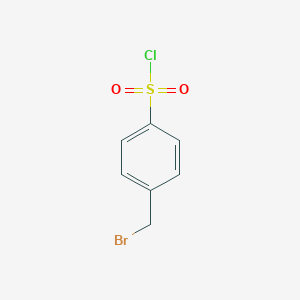
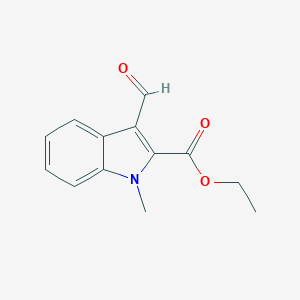
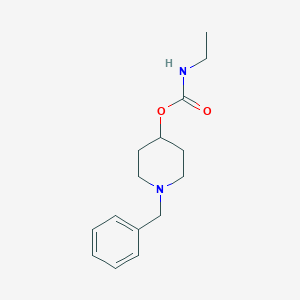
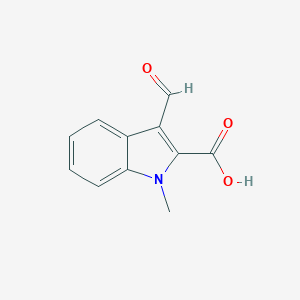
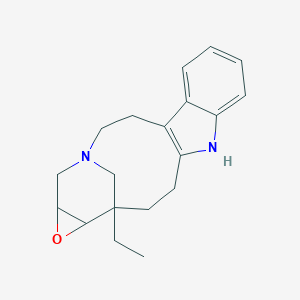
![1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B46900.png)
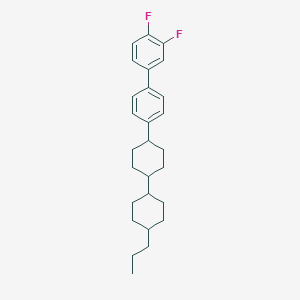
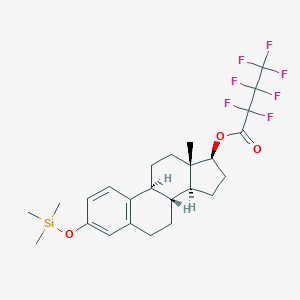
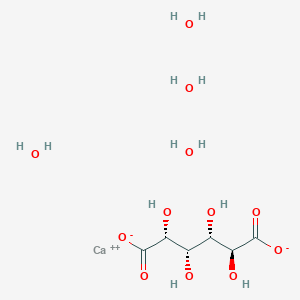
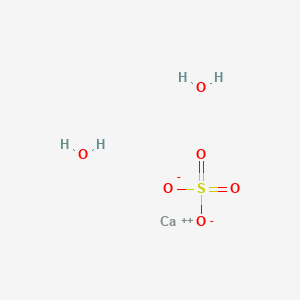
![Spiro[bicyclo[3.1.0]hex-3-ene-2,2-[1,3]dioxolane], 6-methylene-, (-)-](/img/structure/B46911.png)
